molecular formula C19H18F3NOS B1344850 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone CAS No. 898782-98-4

4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone

Cat. No.: B1344850
CAS No.: 898782-98-4
M. Wt: 365.4 g/mol
InChI Key: JXZDRNUVYSTIPU-UHFFFAOYSA-N
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Description

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone is a synthetic compound known for its unique physical and chemical properties. It has a molecular formula of C19H18F3NOS and a molecular weight of 365.4 g/mol

Preparation Methods

The synthesis of 4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone typically involves the reaction of 3-trifluoromethylbenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, producing substituted benzophenone derivatives.

Scientific Research Applications

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone can be compared with other similar compounds, such as:

    4’-Morpholinomethyl-3-trifluoromethylbenzophenone: This compound has a similar structure but lacks the sulfur atom, which may result in different chemical properties and reactivity.

    4’-Piperidinomethyl-3-trifluoromethylbenzophenone: The piperidine ring in this compound replaces the thiomorpholine ring, potentially altering its biological activity and applications.

    4’-Thiomorpholinomethyl-3-chlorobenzophenone:

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone stands out due to its unique combination of a trifluoromethyl group and a thiomorpholine ring, which imparts distinctive properties and makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[4-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDRNUVYSTIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642929
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-98-4
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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